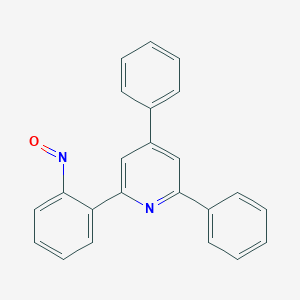

2-(2-Nitrosophenyl)-4,6-diphenylpyridine

Beschreibung

Eigenschaften

IUPAC Name |

2-(2-nitrosophenyl)-4,6-diphenylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O/c26-25-21-14-8-7-13-20(21)23-16-19(17-9-3-1-4-10-17)15-22(24-23)18-11-5-2-6-12-18/h1-16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKJQPPUXNYGSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=C3N=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Design and Substrate Selection

The acid-catalyzed cyclization of aldehydes, acetophenones, and ammonium acetate represents a robust method for constructing polysubstituted pyridine cores. For 2-(2-nitrosophenyl)-4,6-diphenylpyridine, 2-nitrobenzaldehyde serves as the aldehyde precursor, while acetophenone derivatives provide the phenyl substituents. The reaction proceeds via acid-mediated condensation, forming a chalcone intermediate that cyclizes with ammonium acetate to yield 2-nitro-4,6-diphenylpyridine.

Optimization of Reaction Conditions

Mechanistic Insight :

The nitro group (-NO₂) at the 2-position is introduced via the aldehyde precursor. Subsequent reduction to the nitroso (-NO) group requires careful optimization to avoid over-reduction to the amine.

Solid-Phase Mechanochemical Synthesis

Grinding Methodology

A solvent-free approach utilizes mortar-and-pestle grinding of substituted chalcones (e.g., 4-nitrochalcone) with glycine and potassium hydroxide. This method avoids thermal degradation of sensitive nitroso groups.

Key Parameters

Advantages :

Post-Synthetic Nitro-to-Nitroso Reduction

Selective Reduction Strategies

The nitroso group is introduced via partial reduction of a pre-formed 2-nitro-4,6-diphenylpyridine intermediate. Catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol achieves selective reduction.

Reaction Conditions

Challenges :

-

Over-reduction to the amine (-NH₂) necessitates precise stoichiometric control.

-

Nitroso intermediates are light-sensitive, requiring amber glassware.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A two-step approach involves:

Optimization Data

Limitations :

-

Limited commercial availability of 2-nitrosophenylboronic acid.

Industrial-Scale Production Protocols

Continuous Flow Reactor Systems

Large-scale synthesis employs flow chemistry to enhance heat transfer and reduce reaction times. Key parameters include:

Purification Techniques

Analytical Characterization and Validation

Spectroscopic Data

Analyse Chemischer Reaktionen

2-(2-Nitrosophenyl)-4,6-diphenylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert the nitroso group to an amine group.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(2-Nitrosophenyl)-4,6-diphenylpyridine has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.

Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(2-Nitrosophenyl)-4,6-diphenylpyridine involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Phosphinine vs. Pyridine Derivatives

Replacing nitrogen with phosphorus in otherwise identical frameworks (e.g., 2-(2'-pyridyl)-4,6-diphenylphosphinine vs. 2-(2'-pyridyl)-4,6-diphenylpyridine) leads to significant structural and electronic changes:

The larger atomic radius of phosphorus and its lower electronegativity result in a distorted, non-planar geometry in phosphinine derivatives, enhancing π-acceptor capabilities. In contrast, pyridine systems exhibit stronger σ-donor properties .

Nitroso Substituent Effects

Coordination Chemistry and Reactivity

Metal Complexation Behavior

Phosphinine derivatives form stable complexes with low-oxidation-state metals (e.g., Cr<sup>0</sup>, Mo<sup>0</sup>, W<sup>0</sup>) due to their strong π-accepting ability. For example, [M(CO)4(P,N)] complexes (M = Cr, Mo, W) exhibit shorter M–N bond lengths (2.10–2.23 Å) compared to purely N,N-ligated analogs, reflecting stronger metal-ligand interactions . Pyridine derivatives, however, favor σ-donation and are less effective at stabilizing electron-rich metal centers .

Reactivity Trends

- Nucleophilic Attack : Phosphinine’s P=C bond is highly reactive toward nucleophiles (e.g., water), leading to anti-addition products in Rh<sup>III</sup> and Ir<sup>III</sup> complexes. Pyridine derivatives lack this reactivity .

- Thermal Stability : Phosphinine-metal complexes (e.g., [W(CO)4(P,N)]) require harsh conditions (120°C, 48 hours) for ligand substitution, whereas pyridine analogs react more readily under mild conditions .

Spectroscopic and Electrochemical Properties

Infrared Spectroscopy

Phosphinine-metal carbonyl complexes show lower ν(CO) stretching frequencies (e.g., 1890–1950 cm<sup>−1</sup>) compared to pyridine analogs, indicating stronger π-backbonding from the metal to the ligand .

Cyclic Voltammetry

Phosphinine derivatives exhibit more negative reduction potentials (e.g., −2.4 V for 2-(2'-pyridyl)-4,6-diphenylphosphinine vs. −2.0 V for pyridine analogs), correlating with their lower LUMO energies and enhanced electron-accepting capacity .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(2’-pyridyl)-4,6-diphenylphosphinine (1) and its bipyridine analogue (2)?

Methodological Answer:

- Phosphinine (1): Synthesized via the pyrylium salt route, involving substitution reactions with phosphorus precursors under controlled thermal or photochemical conditions. Ligand exchange with [M(CO)₆] (M = Cr, Mo, W) proceeds efficiently under UV irradiation in THF (8–24 hours, >90% yield) .

- Bipyridine (2): Prepared similarly but requires longer reaction times (e.g., 48 hours at 120°C for W complexes) due to weaker π-accepting properties. Competitive experiments show rapid displacement of 2 by 1 in mixed-ligand systems .

Q. How do spectroscopic techniques differentiate P,N and N,N ligand systems?

Methodological Answer:

- IR Spectroscopy: Phosphinine-based complexes (e.g., [Mo(CO)₄(1)]) exhibit higher CO stretching frequencies (~1,900 cm⁻¹) compared to bipyridine analogues, reflecting stronger π-backbonding from metal to ligand .

- ¹H/³¹P NMR: Phosphinine ligands show downfield shifts for pyridyl protons (δ ~8.5–9.0 ppm) due to electron-withdrawing P=C bonds. Bipyridine systems lack this deshielding .

Q. What structural differences arise from phosphorus vs. nitrogen substitution in ligands?

Methodological Answer:

- Bond Angles/Lengths: Phosphinine ligands exhibit smaller C-P-C angles (~104°) vs. pyridine’s C-N-C (~120°). P-C bonds (1.728–1.733 Å) are longer than N-C bonds, distorting the heterocycle .

- Metal Coordination: Phosphinine’s P atom enables shorter M-N distances (e.g., 2.104 Å in Mo complexes) and larger bite angles (76.2° vs. 72.3° in N,N systems) due to steric effects .

Advanced Research Questions

Q. How do π-accepting properties of phosphinine ligands influence metal-ligand bonding?

Methodological Answer:

- π-Backbonding: Phosphinine’s low-lying LUMO (localized on P=C) enhances π-acceptance, stabilizing electron-rich metals (e.g., Cr⁰, W⁰). IR and cyclic voltammetry confirm stronger π-interactions in P,N systems vs. N,N ligands .

- DFT Calculations: HOMO-2 orbitals in phosphinine show diffuse P lone pairs, enabling dual σ-donation/π-acceptance. Bipyridine lacks comparable π-acidity .

Q. What experimental evidence supports a two-step coordination mechanism in Cr⁰/W⁰ complexes?

Methodological Answer:

- NMR Monitoring: Intermediate [W(CO)₅(N,η¹-P)] is detected (δ ~209 ppm in ¹H NMR) during ligand substitution. This transient species precedes full chelation, confirming stepwise P→N coordination .

- Kinetic Studies: Reaction rates for phosphinine complexes (e.g., [W(CO)₄(1)]) are faster (3 hours for W vs. 24 hours for Cr), attributed to P’s softer donor character .

Q. How do solvatochromic effects and cyclic voltammetry reveal electronic differences between ligands?

Methodological Answer:

- Solvatochromism: MLCT bands in P,N complexes show smaller blue shifts (Δλ = 11–35 nm) in polar solvents vs. N,N systems (Δλ = 56–66 nm), indicating weaker solvent-ligand interactions due to stronger π-acceptance .

- Cyclic Voltammetry: Phosphinine ligands exhibit more negative reduction potentials (E₁/₂ = -2.4 V vs. Fc⁺/Fc) compared to bipyridine (-1.8 V), correlating with lower LUMO energies. Irreversible redox waves in N,N systems suggest ligand-centered reduction .

Critical Analysis of Data Contradictions

- Ligand Basicity: Bipyridine (2) shows higher σ-donor strength (pKa ~5.5) vs. phosphinine (pKa ~3.8), yet phosphinine’s π-acidity dominates in stabilizing low-valent metals. This duality requires balancing σ/π effects in catalyst design .

- Reversibility in Voltammetry: Bipyridine’s first reduction becomes reversible in narrow potential windows, while phosphinine remains irreversible. This suggests radical anion stability differences, impacting charge-transfer applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.